N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes both hydrazine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, which is then reacted with a sulfonamide precursor under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include rigorous purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the sulfonamide group can interact with proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Similar structure but with a carbothioamide group instead of a sulfonamide.
Phenylephrine: Shares structural similarities but differs in functional groups and applications.
Uniqueness
N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of hydrazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61153-74-0 |
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Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(2-hydrazinylidenepropanoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-11-7-9-13(10-8-11)23(21,22)19-15-6-4-3-5-14(15)16(20)12(2)18-17/h3-10,19H,17H2,1-2H3 |
InChI Key |
RSCOVSFLHFCQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C(=NN)C |
Origin of Product |
United States |
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